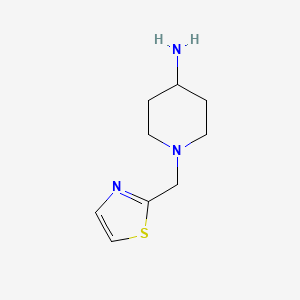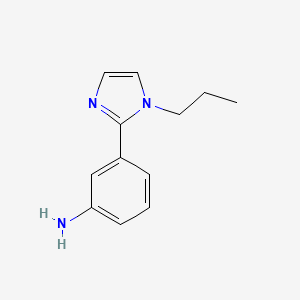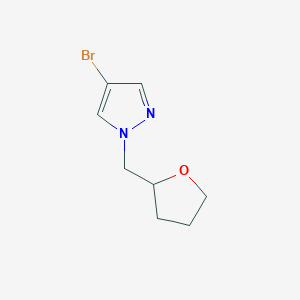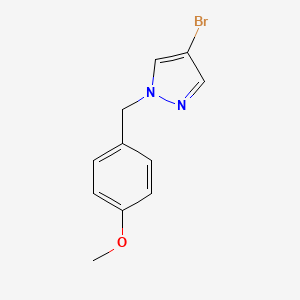
4-Piperidinamina, 1-(2-tiazolmetil)-
Descripción general
Descripción
“4-Piperidinamine, 1-(2-thiazolylmethyl)-” is a chemical compound with the CAS Number: 596818-05-2 . It has a molecular weight of 184.29 and its IUPAC name is 1-(1H-1lambda3-thiazol-2-yl)piperidin-4-amine .
Molecular Structure Analysis
The molecular formula of “4-Piperidinamine, 1-(2-thiazolylmethyl)-” is C8H14N3S . The InChI code for this compound is 1S/C8H14N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7,12H,1-2,4-5,9H2 .Aplicaciones Científicas De Investigación
Síntesis y Diseño de Medicamentos
4-Piperidinamina, 1-(2-tiazolmetil)-: es un bloque de construcción valioso en la síntesis de varios compuestos farmacéuticos. Su núcleo de piperidina es un motivo común en la química medicinal, a menudo asociado con actividad biológica . El anillo de tiazol, otro importante farmacóforo, es conocido por sus propiedades antimicrobianas y anticancerígenas . Este compuesto se puede utilizar para crear nuevos medicamentos con una posible eficacia contra una gama de enfermedades.
Mejora de la Actividad Biológica
La incorporación de 1-(1,3-tiazol-2-ilmetil)piperidin-4-amina en las moléculas de fármacos puede mejorar su actividad biológica. Se ha demostrado que los derivados de la piperidina presentan una amplia gama de actividades farmacológicas, incluidos efectos anticancerígenos, antivirales y antiinflamatorios . Los investigadores pueden aprovechar este compuesto para desarrollar agentes más potentes y selectivos.
Agentes Antimicrobianos
Se ha encontrado que la porción tiazolmetil de 4-Piperidinamina, 1-(2-tiazolmetil)- contribuye a la actividad antimicrobiana. Esto la convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y otros patógenos .
Productos Químicos Agrícolas
Los derivados de la piperidina no solo se limitan a los productos farmacéuticos, sino que también se extienden a aplicaciones agrícolas. Se pueden utilizar para sintetizar compuestos que sirven como promotores del crecimiento, pesticidas o herbicidas. La versatilidad de 1-(1,3-tiazol-2-ilmetil)piperidin-4-amina permite la exploración de nuevos productos que pueden mejorar el rendimiento y la protección de los cultivos .
Mecanismo De Acción
The mechanism of action of 4-Piperidinamine, 1-(2-thiazolylmethyl)- is not yet fully understood. However, it is believed that 4-Piperidinamine, 1-(2-thiazolylmethyl)- can act as a catalyst in the synthesis of various organic compounds due to its ability to form hydrogen bonds with the substrate molecules. Furthermore, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can also form strong coordination bonds with metal ions, which could be used to catalyze the formation of organometallic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Piperidinamine, 1-(2-thiazolylmethyl)- are not yet fully understood. However, it has been shown to be non-toxic and non-mutagenic in mammalian cells. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- has been found to have antioxidant, anti-inflammatory, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinamine, 1-(2-thiazolylmethyl)- has several advantages for use in laboratory experiments. It is a non-toxic and non-mutagenic compound, and it has a low melting point, which makes it easy to work with in the laboratory. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can act as a catalyst in the synthesis of various organic compounds, and it can also form strong coordination bonds with metal ions, which could be used to catalyze the formation of organometallic compounds.
However, there are some limitations to using 4-Piperidinamine, 1-(2-thiazolylmethyl)- in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-Piperidinamine, 1-(2-thiazolylmethyl)- can be difficult to purify, as it can easily form impurities with other compounds.
Direcciones Futuras
There are several potential future directions for research on 4-Piperidinamine, 1-(2-thiazolylmethyl)-. One potential direction is to further explore its potential applications in various scientific research fields, such as in the synthesis of organic and organometallic compounds. In addition, further research could be done to explore the biochemical and physiological effects of 4-Piperidinamine, 1-(2-thiazolylmethyl)- on mammalian cells, as well as to develop more efficient and cost-effective methods for the synthesis and purification of 4-Piperidinamine, 1-(2-thiazolylmethyl)-. Finally, further research could be done to explore the potential use of 4-Piperidinamine, 1-(2-thiazolylmethyl)- in drug development and drug delivery systems.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEREDNBUVBCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)





